4-Hydroxy Loxoprofen Alcohol, a mixture of diastereomers, is a significant compound derived from Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is recognized for its therapeutic potential in pain and inflammation management. It is categorized under the class of propionic acid derivatives, specifically as a monocarboxylic acid and a member of cyclopentanones. The chemical structure of 4-Hydroxy Loxoprofen Alcohol is characterized by the presence of a hydroxyl group at the 4-position, which enhances its pharmacological efficacy compared to its parent compound, Loxoprofen.
Source: The compound can be synthesized from Loxoprofen through various chemical reactions that modify its structure to introduce the hydroxyl functional group.
The synthesis of 4-Hydroxy Loxoprofen Alcohol typically involves the hydroxylation of Loxoprofen. This process requires specific catalysts and controlled conditions to ensure optimal yield and purity. The general steps include:
In industrial applications, the production is often scaled up using batch or continuous flow reactors. Key aspects include:
The molecular formula for 4-Hydroxy Loxoprofen Alcohol is with a molecular weight of approximately 264.32 g/mol. Its structural characteristics include:
The compound exists as a mixture of diastereomers, which can exhibit different physical and chemical properties due to the spatial arrangement of atoms.
4-Hydroxy Loxoprofen Alcohol can participate in several chemical reactions:
The primary mechanism through which 4-Hydroxy Loxoprofen Alcohol exerts its effects is through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in synthesizing prostaglandins, which mediate pain and inflammation. By inhibiting these enzymes, the compound effectively reduces prostaglandin levels, leading to decreased pain and inflammatory responses in biological systems.
These properties influence the compound's behavior in biological systems and its interaction with other molecules.
4-Hydroxy Loxoprofen Alcohol has several scientific applications:
Loxoprofen, a propionic acid-derived NSAID, functions as a prodrug requiring enzymatic activation to exert pharmacological effects. This activation is mediated primarily by carbonyl reductases (CBRs) in human liver cytosol, which catalyze the stereoselective reduction of its ketone group to form active alcoholic metabolites. The human genome expresses three key CBR isoforms: CBR1 (SDR21C1), CBR3 (SDR21C2), and CBR4 (SDR45C1), with CBR1 exhibiting the highest catalytic efficiency toward loxoprofen [5]. The reduction yields two diastereomeric alcohols: the pharmacologically active trans-alcohol metabolite (2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid) and the inactive cis-alcohol metabolite. Kinetic studies reveal distinct stereoselectivity:
Table 1: Enzyme Kinetics of Loxoprofen Reduction by Human Carbonyl Reductases
Enzyme | Km (µM) | Vmax (nmol/min/mg) | Major Metabolite |
---|---|---|---|
CBR1 | 58 ± 6 | 12 ± 1 | trans-alcohol |
CBR3 | 142 ± 15 | 8 ± 0.7 | cis-alcohol |
Aldehyde Reductase | 310 ± 28 | 5 ± 0.4 | cis-alcohol |
The tissue-specific expression of CBR1 (high in liver, kidney, heart) versus CBR3 (ubiquitous) further governs systemic exposure to active metabolites [5]. Genetic polymorphisms in CBR1 (e.g., rs9024) alter catalytic efficiency, potentially affecting individual drug response [1].
Beyond reductive activation, loxoprofen undergoes oxidative metabolism via cytochrome P450 isoforms CYP3A4 and CYP3A5, forming 4-hydroxy loxoprofen alcohol diastereomers. This pathway represents a competing metabolic route that diverts substrate from active metabolite formation [2] [6]. Key mechanistic insights include:
Table 2: Hydroxylated Metabolites of Loxoprofen Mediated by CYP3A4/5
Metabolite | Site of Hydroxylation | Enzyme Responsible | Relative Abundance (%) |
---|---|---|---|
M3 | 3'-Phenyl position | CYP3A4/5 | 42 ± 5 |
M4 | 4'-Phenyl position | CYP3A4/5 | 58 ± 6 |
In vivo studies in mice demonstrate that CYP3A induction by dexamethasone reduces plasma exposure to active trans-alcohol by 35%, correlating with increased OH-LOX formation [6]. Conversely, CYP3A inhibition by ketoconazole elevates trans-alcohol AUC by 52% [6].
Phase II metabolism of loxoprofen alcohols involves UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes glucuronide conjugation at the carboxylic acid or alcohol moiety. This pathway significantly influences the elimination and stereoselectivity of diastereomers [2] [9]:
Table 3: Glucuronidation Parameters of Loxoprofen Alcohol Diastereomers by UGT2B7
Substrate | Km (µM) | Vmax (nmol/min/mg) | Glucuronide Metabolite |
---|---|---|---|
trans-alcohol | 86 ± 9 | 4.1 ± 0.3 | M7 |
cis-alcohol | 214 ± 22 | 2.3 ± 0.2 | M8 |
Glucuronide conjugates (M5–M8) account for 66–92% of urinary metabolites, with renal excretion representing the primary elimination route [1] [3].
Significant interspecies differences exist in loxoprofen metabolism, impacting translational research:
Table 4: Species Differences in Loxoprofen Metabolite Formation
Parameter | Human | Rat | Mouse | Monkey |
---|---|---|---|---|
CBR Activity (Vmax) | 12 nmol/min/mg | 2.7 nmol/min/mg | 3.1 nmol/min/mg | 9.8 nmol/min/mg |
CYP3A CLint | 18.7 µL/min/mg | 14.2 µL/min/mg | 7.2 µL/min/mg | 22.3 µL/min/mg |
UGT Activity (Vmax) | 4.1 nmol/min/mg | 1.3 nmol/min/mg | 1.8 nmol/min/mg | 3.7 nmol/min/mg |
These disparities necessitate cautious interpretation of rodent data for human pharmacokinetic predictions, particularly regarding diastereomer ratios and drug-drug interaction risks [2] [6].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1